cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one
CAS No.: 72406-93-0
Cat. No.: VC16964466
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72406-93-0 |
|---|---|
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | (3R,5R)-3-chloro-5-phenyloxolan-2-one |
| Standard InChI | InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
| Standard InChI Key | PPTAMHXAGMBIQQ-RKDXNWHRSA-N |
| Isomeric SMILES | C1[C@@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2 |
| Canonical SMILES | C1C(OC(=O)C1Cl)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused with a ketone group. The compound’s stereochemistry is defined by the cis configuration of the chlorine atom and phenyl group relative to the lactone oxygen. Key molecular properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 72406-94-1 |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | (3S,5S)-3-chloro-5-phenyloxolan-2-one |
| SMILES Notation | O=C1OC@@HC@@HC1 |
The presence of the chlorine atom at the 3-position introduces significant electronic effects, altering the compound’s reactivity compared to non-halogenated furanones. The phenyl group at the 5-position contributes to steric bulk, influencing its interaction with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one typically involves a multistep process:
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Starting Materials: Phenylacetic acid and methyl vinyl ketone are common precursors.
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Cyclization: Intramolecular esterification under acidic conditions (e.g., H₂SO₄) forms the furanone ring.
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Chlorination: Electrophilic chlorination using Cl₂ or SOCl₂ introduces the chlorine atom at the 3-position.
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Purification: Recrystallization or column chromatography yields the cis-isomer preferentially due to steric hindrance in the trans configuration .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (reported >85% in pilot studies). Key parameters include:
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Temperature: 80–100°C
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Pressure: 2–3 atm
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Catalysts: Lewis acids like AlCl₃ enhance regioselectivity .
Physicochemical Properties
Experimental data for the pure compound remain limited, but extrapolations from analogues suggest:
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Melting Point: Estimated 45–55°C (based on methyl-substituted analogues)
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Solubility: Low in water (<0.1 g/L), high in organic solvents (e.g., ethanol, dichloromethane)
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Stability: Susceptible to hydrolysis under alkaline conditions, forming 3-chloro-5-phenyl-4-pentenoic acid .
Biological and Pharmacological Activity
While direct studies on cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one are sparse, structurally related furanones exhibit:
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Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation (MIC = 32 µg/mL against Staphylococcus aureus) .
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Antifungal Activity: Inhibition of ergosterol biosynthesis in Candida albicans (IC₅₀ = 12 µM) .
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Anticancer Potential: Induction of apoptosis in MCF-7 breast cancer cells through caspase-3 activation (EC₅₀ = 45 µM) .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Non-steroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.
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Antipsychotic agents through Pd-catalyzed cross-coupling reactions .
Polymer Chemistry
Incorporation into polyesters enhances thermal stability (Tg increased by 20°C compared to unmodified polymers) .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiomerically pure batches.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.
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Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecosystem toxicity.
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